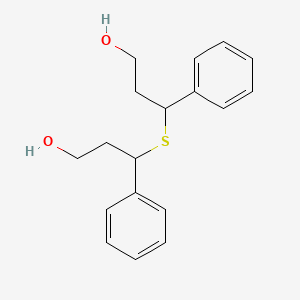
3,3'-Thiobis(3-phenylpropan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Thiobis(3-phenylpropan-1-ol): is an organic compound with the molecular formula C18H22O2S . It is characterized by the presence of a sulfur atom linking two 3-phenylpropan-1-ol groups. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiobis(3-phenylpropan-1-ol) typically involves the reaction of 3-phenylpropan-1-ol with a sulfur-containing reagent. One common method is the reaction of 3-phenylpropan-1-ol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Reactants: 3-phenylpropan-1-ol and sulfur dichloride.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Procedure: The 3-phenylpropan-1-ol is added to a solution of sulfur dichloride in an appropriate solvent, such as dichloromethane. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Product Isolation: After the reaction is complete, the product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Thiobis(3-phenylpropan-1-ol) may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Thiobis(3-phenylpropan-1-ol): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Thiobis(3-phenylpropan-1-ol): has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,3’-Thiobis(3-phenylpropan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form bonds with other molecules, influencing their reactivity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
3,3’-Thiobis(3-phenylpropan-1-ol): can be compared with other similar compounds, such as:
3-Phenylpropan-1-ol: Lacks the sulfur linkage, resulting in different chemical and physical properties.
3,3’-Thiobis(propan-1-ol): Similar structure but without the phenyl groups, leading to different reactivity and applications.
Cinnamyl alcohol (3-phenylprop-2-en-1-ol): Contains a double bond in the alkyl chain, which can influence its electronic interactions and reactivity.
The uniqueness of 3,3’-Thiobis(3-phenylpropan-1-ol) lies in its specific combination of a sulfur linkage and phenyl groups, which confer distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C18H22O2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-(3-hydroxy-1-phenylpropyl)sulfanyl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C18H22O2S/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI-Schlüssel |
GTRVIDXAAGHREI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCO)SC(CCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


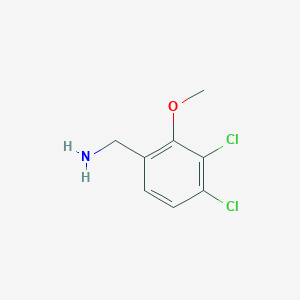
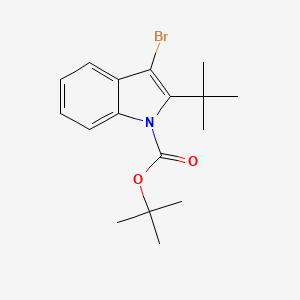
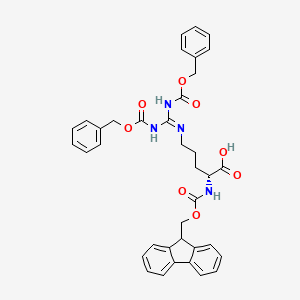
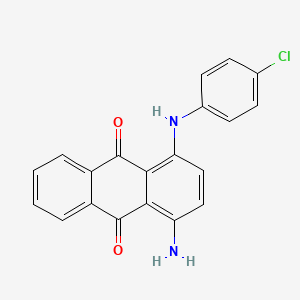
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)

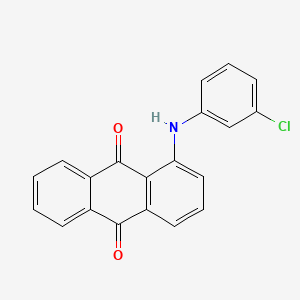
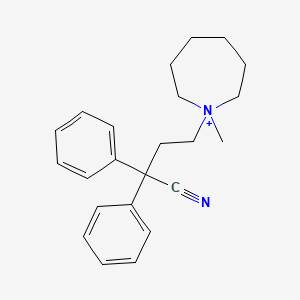
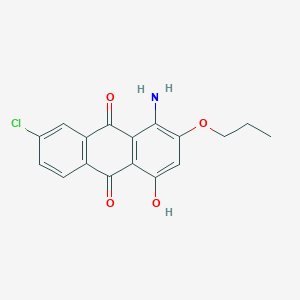
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
